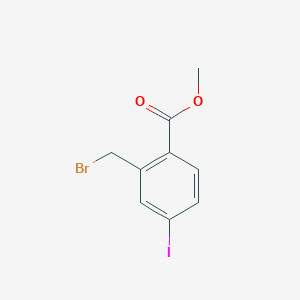

Methyl 2-(bromomethyl)-4-iodobenzoate

Description

Methyl 2-(bromomethyl)-4-iodobenzoate is a benzoate ester derivative featuring a bromomethyl (–CH₂Br) group at the 2-position and an iodine atom at the 4-position of the aromatic ring. Such compounds are typically utilized as intermediates in organic synthesis, metal-organic framework (MOF) construction, and pharmaceutical research due to their versatile substituents, which enable diverse reactivity pathways such as nucleophilic substitution and cross-coupling reactions .

Properties

Molecular Formula |

C9H8BrIO2 |

|---|---|

Molecular Weight |

354.97 g/mol |

IUPAC Name |

methyl 2-(bromomethyl)-4-iodobenzoate |

InChI |

InChI=1S/C9H8BrIO2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,5H2,1H3 |

InChI Key |

NOTJJRMYBQBRQJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)I)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(bromomethyl)-4-iodobenzoate can be synthesized through a multi-step process involving the bromination and iodination of methyl benzoate derivatives. One common method involves the following steps:

Bromination: Methyl 4-methylbenzoate is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to introduce the bromomethyl group at the 2-position.

Iodination: The resulting methyl 2-(bromomethyl)-4-methylbenzoate is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium iodate to replace the methyl group at the 4-position with an iodine atom.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)-4-iodobenzoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions like Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.

Coupling Reactions: Biaryl compounds or alkenes, depending on the coupling partner.

Reduction: The corresponding alcohol, methyl 2-(hydroxymethyl)-4-iodobenzoate.

Scientific Research Applications

Methyl 2-(bromomethyl)-4-iodobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for labeling or cross-linking studies.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 2-(bromomethyl)-4-iodobenzoate depends on the specific reactions it undergoes. For example:

Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.

Coupling Reactions: The iodine atom participates in oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds.

Comparison with Similar Compounds

Substituent Effects

- Bromomethyl vs. Halogens (Br/I): The bromomethyl group (–CH₂Br) in the target compound is more reactive toward nucleophilic substitution (e.g., SN2 reactions) compared to the inert bromo (–Br) or iodo (–I) groups in methyl 4-bromo-2-iodobenzoate. This reactivity is critical for functionalizing the aromatic core in synthetic pathways .

- Hydroxy vs. Bromomethyl: Methyl 2-hydroxy-4-iodobenzoate exhibits intramolecular hydrogen bonding (O–H⋯O), which stabilizes its crystal structure but limits its utility in reactions requiring electrophilic sites. In contrast, the bromomethyl group offers a reactive site for further derivatization .

Molecular Weight and Physical Properties

- The bromomethyl substituent increases molecular weight (~355 g/mol) compared to methyl 4-bromo-2-iodobenzoate (340.94 g/mol), likely reducing solubility in polar solvents.

- Alkyloxy derivatives (e.g., n-butoxy) exhibit higher lipophilicity, enhancing solubility in organic phases, whereas hydroxy-substituted analogs are more polar .

Cross-Coupling Reactions

- The iodine atom at the 4-position enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), as demonstrated for methyl 4-iodobenzoate in the synthesis of trifluoromethylated aromatics .

- Bromomethyl groups facilitate nucleophilic substitutions, enabling the introduction of amines, thiols, or other functionalities for drug discovery .

MOF Construction

- Methyl 2-(methylcyclohexyl)-4-iodobenzoate has been used as a linker in Zr-based MOFs due to its steric bulk, which modulates pore size and stability. The bromomethyl analog could serve a similar role with tunable reactivity .

Biological Activity

Methyl 2-(bromomethyl)-4-iodobenzoate is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry, due to its potential biological activity. This article delves into the compound's biological properties, including its mechanisms of action, synthesis, and applications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of both bromine and iodine substituents on the benzene ring, which can significantly influence its reactivity and biological interactions. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions. The halogen atoms (Br and I) can be replaced by nucleophiles, leading to various derivatives that may exhibit different biological activities. This property has been explored in several studies focusing on its interaction with biological targets.

Biological Activity

-

Anticancer Activity :

- Research indicates that halogenated benzoates can exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

- A study demonstrated that compounds containing bromine and iodine substituents exhibited enhanced cytotoxicity against MCF-7 breast cancer cells, with IC50 values reported in the micromolar range .

- Enzyme Inhibition :

- Anti-inflammatory Properties :

Case Studies

Case Study 1: Anticancer Activity Assessment

A series of experiments were conducted to evaluate the anticancer efficacy of this compound derivatives on MCF-7 cells. The results demonstrated a dose-dependent inhibition of cell growth with significant statistical relevance (p < 0.05). The following table summarizes the IC50 values observed:

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 ± 2 |

| Control (Untreated) | >100 |

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, derivatives were tested against SARS-CoV-2 nsp14 methyltransferase. The results indicated that certain modifications led to subnanomolar inhibitory activity, showcasing the potential for developing antiviral agents based on this scaffold .

Synthesis and Applications

This compound serves as a versatile intermediate in organic synthesis. It can be utilized to produce more complex molecules through various chemical reactions such as:

- Nucleophilic Substitution : Facilitating the introduction of various functional groups.

- Coupling Reactions : Participating in cross-coupling reactions to form carbon-carbon bonds.

These synthetic pathways are crucial for developing new pharmaceuticals and specialty chemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.